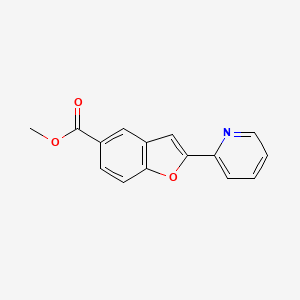

2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-pyridin-2-yl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-18-15(17)10-5-6-13-11(8-10)9-14(19-13)12-4-2-3-7-16-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNCOAVQNZSKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . . The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- CAS Number : 1154060-91-9

The compound features a pyridinyl group attached to a benzofuran moiety, which contributes to its diverse chemical and biological properties.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and materials science.

Biology

- Antimicrobial Activity : Research indicates that 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various microorganisms are documented as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 8 |

These findings suggest its potential as a therapeutic agent against bacterial and fungal infections.

- Anticancer Properties : In vitro studies have demonstrated that the compound possesses antiproliferative effects against cancer cell lines. The half-maximal inhibitory concentrations (IC50) are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mechanisms of action include apoptosis induction and cell cycle arrest, highlighting its potential in cancer therapy.

Medicine

The compound is under investigation for its therapeutic applications, particularly in drug development targeting microbial infections and cancer. Its ability to modulate specific molecular targets makes it a candidate for new drug formulations .

Industry

In industrial applications, this compound is utilized in developing materials with tailored properties, such as polymers and dyes. Its unique chemical structure allows for the design of materials with specific functionalities.

Case Studies

- Antimicrobial Efficacy : A study by Karunanidhi et al. evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. It showed comparable effectiveness to standard antibiotics like Amikacin, indicating significant potential for further development as an antimicrobial agent.

- Cancer Research : Investigations into the anticancer properties of benzofuran derivatives revealed that structural modifications enhance antiproliferative activity. This emphasizes the importance of optimizing chemical structures for therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Methyl Esters vs. Aliphatic Methyl Esters

The target compound differs significantly from aliphatic methyl esters, such as palmitic acid methyl ester () or nonanedioic acid dimethyl ester (), which lack aromatic systems. Key distinctions include:

- Electronic Properties : The aromatic rings in 2-pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester enable π-π stacking and charge-transfer interactions, unlike aliphatic esters, which primarily engage in hydrophobic interactions .

Pyridine-Containing Methyl Esters

Methyl 5-butylpyridine-2-carboxylate (CAS: 17072-92-3, ) shares a pyridine-methyl ester scaffold but lacks the benzofuran moiety. Comparative insights:

- Synthetic Applications : Both compounds are synthesized via esterification, but the target compound’s fused-ring system may require more complex catalytic or protection-deprotection strategies .

Diterpene Methyl Esters

Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester () are diterpene-derived esters with bulky, polycyclic structures. Differences include:

- Molecular Size : Diterpene esters (e.g., molecular weight >300 g/mol) are larger and more lipophilic than the target compound, limiting their use in aqueous biological systems .

- Natural vs. Synthetic Origin : Diterpene esters are often isolated from plant resins (), whereas the target compound is synthetic, enabling tailored modifications for specificity .

Pyrrole-Based Methyl Esters

5-Acetyl-2-pyrrolecarboxylic acid methyl ester () features a pyrrole ring instead of benzofuran. Key contrasts:

- Electron Distribution : The pyrrole’s electron-rich nitrogen heterocycle differs from the pyridine-benzofuran system, altering reactivity in electrophilic substitution or coordination chemistry .

- Synthetic Yield : highlights challenges in pyrrole ester synthesis (e.g., side reactions), whereas fused-ring systems like the target compound may benefit from stabilized intermediates .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Pharmacological Potential: The target compound’s dual aromatic system may improve binding to enzymes like kinases or cytochrome P450 isoforms compared to simpler esters .

- Synthetic Challenges : Its synthesis likely requires precise control of ring-closing reactions, contrasting with straightforward esterification of fatty acids () .

- Environmental Stability : Unlike diterpene esters (), the target compound’s smaller size may reduce persistence in environmental matrices, impacting ecotoxicological profiles.

Biological Activity

2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester is a compound of significant interest due to its unique structural features, which include both a pyridinyl group and a benzofuran moiety. This combination is believed to contribute to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHN\O

- CAS Number : 1154060-91-9

The biological activity of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it has been shown to modulate various signaling pathways, which can lead to antiproliferative effects in cancer cells .

Antimicrobial Activity

Research indicates that 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains have been documented as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 8 |

These findings suggest that the compound has potential as a therapeutic agent against both bacterial and fungal infections .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicate that treatment with the compound leads to a dose-dependent reduction in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism underlying these effects may involve the induction of apoptosis and cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study conducted by Karunanidhi et al. evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester. The compound was found to be comparable to standard antibiotics like Amikacin, demonstrating its potential for further development as an antimicrobial agent .

- Cancer Research : In a recent investigation into the anticancer properties of benzofuran derivatives, it was reported that introducing specific functional groups significantly enhanced the antiproliferative activity of compounds similar to 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

[Basic] What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?

Effective routes involve multi-step organic synthesis, including esterification, cyclization, and purification. For example:

- Reductive amination : Dissolve intermediates in methanol/acetic acid, add sodium borohydride derivatives (e.g., cyano sodium borohydride), and extract with ethyl acetate after neutralization .

- Kinetic modeling : Compare calculated vs. experimental data (e.g., Table 2 in ) to optimize parameters like temperature, stoichiometry, and reaction time, reducing yield deviations by 12% .

- Purification : Achieve >95% purity via recrystallization or column chromatography .

[Basic] What analytical techniques confirm structural identity and purity?

- GC/MS : Match retention times and spectral libraries (e.g., Wiley library with quality indices >90%) for methyl ester derivatives .

- NMR spectroscopy : Assign 1H/13C chemical shifts and coupling constants to verify benzofuran and pyridine moieties .

- HPLC/UV : Assess purity, complemented by elemental analysis for stoichiometric validation .

[Basic] What safety protocols are essential during synthesis?

- PPE : Use NIOSH-approved respirators, Tychem® suits, and gloves to avoid dermal/ocular exposure .

- Ventilation : Employ HEPA-filtered fume hoods to mitigate inhalation risks, especially with carcinogenic intermediates (IARC Group 2B) .

- Waste management : Neutralize acidic/basic byproducts before disposal to prevent environmental contamination .

[Advanced] How can thermodynamic data improve synthesis scalability?

Thermochemical constants (e.g., sublimation enthalpy, formation enthalpy) derived from calorimetry or computational models enable:

- Process optimization : Adjust reaction temperatures to avoid decomposition .

- Solvent selection : Prioritize solvents with low vaporization enthalpies to reduce energy costs .

[Advanced] How to resolve contradictions between computational predictions and experimental yields?

- Model refinement : Update activation energy assumptions using real-time FTIR/NMR to detect intermediates .

- Solvent effects : Account for polarity impacts on reaction kinetics (e.g., methanol vs. DMF) .

- Side-reaction screening : Use LC-MS to identify byproducts (e.g., dimerization or hydrolysis artifacts) .

[Advanced] What strategies minimize carcinogenic byproduct formation?

- Reagent substitution : Replace cyanoborohydride with sodium triacetoxyborohydride to reduce toxicity .

- Closed-system reactors : Limit exposure to volatile carcinogens (e.g., 2,4-dichlorophenoxy derivatives) .

- Catalytic optimization : Use palladium or enzymatic catalysts to enhance selectivity and reduce side reactions .

[Advanced] How to validate stability under varying storage conditions?

- Accelerated degradation studies : Expose samples to heat/humidity and monitor via:

- Light sensitivity tests : UV-Vis spectroscopy to identify photodegradation pathways .

[Advanced] What computational tools aid in predicting reactivity?

- DFT calculations : Simulate transition states for cyclization steps to identify energy barriers .

- Molecular docking : Predict binding affinity for pharmacological applications (e.g., enzyme inhibition) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.